Membrane Anchorage Confers Distinct Substrate Specificity Compared to Soluble Calreticulin
The membrane anchorage of calnexin is a primary determinant of its substrate selectivity. A direct comparative study demonstrated that when a soluble form of calnexin (residues 1-387) was expressed in cells, its pattern of associated glycoproteins shifted to resemble that of the soluble chaperone calreticulin, indicating that the transmembrane domain imposes a spatial constraint that restricts substrate access [1]. This topological restriction is a key differentiator from calreticulin, which is a soluble ER luminal protein.
| Evidence Dimension | Substrate Binding Repertoire |
|---|---|
| Target Compound Data | Pattern of associated glycoproteins distinct from soluble calreticulin |
| Comparator Or Baseline | Soluble Calnexin (residues 1-387) or Calreticulin |
| Quantified Difference | Qualitative change: pattern of associated glycoproteins changed to resemble that of calreticulin when membrane anchor was removed. |
| Conditions | Expression in L cells; immunoprecipitation and glycoprotein profiling. |
Why This Matters
This demonstrates that calnexin's membrane anchorage is not redundant; it defines a unique functional niche, making it the correct choice for studies on membrane-proximal protein folding events.
- [1] Danilczyk UG, Cohen-Doyle MF, Williams DB. Functional relationship between calreticulin, calnexin, and the endoplasmic reticulum luminal domain of calnexin. J Biol Chem. 2000;275(17):13089-97. View Source
